molecular formula C7H9NO4 B10902317 Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate

Cat. No.: B10902317
M. Wt: 171.15 g/mol
InChI Key: USKBCRYQJFKQRG-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2,4-dioxo-4-(4-R-phenyl)butanoates with hydroxylamine base can yield substituted ethyl 5-phenyl-1,2-oxazole-3-carboxylates . Another method involves the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted regioselective synthesis and metal-free synthetic routes are some of the advanced techniques employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, palladium catalysts, and various halogenated aromatics. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 5-methoxy-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents and resulting properties.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 5-methoxy-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H9NO4/c1-3-11-7(9)5-4-6(10-2)12-8-5/h4H,3H2,1-2H3

InChI Key

USKBCRYQJFKQRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)OC

Origin of Product

United States

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